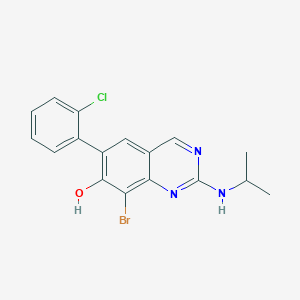

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol

Descripción

Propiedades

Número CAS |

914392-36-2 |

|---|---|

Fórmula molecular |

C17H15BrClN3O |

Peso molecular |

392.7 g/mol |

Nombre IUPAC |

8-bromo-6-(2-chlorophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |

InChI |

InChI=1S/C17H15BrClN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)19)16(23)14(18)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22) |

Clave InChI |

GTZBFSQVSVHQLL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: 2-chloroaniline, isopropylamine, and 8-bromoquinazoline.

Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:

Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.

Substitution: Halogen exchange reactions where the bromo group is replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinazoline N-oxide derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Quinazoline Derivatives

Key Observations:

Position 6 Substituents: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like methyl .

Halogen Effects :

- Bromine at position 8 (target compound) versus position 7 (403850-89-5) alters the electron density of the quinazoline core, possibly affecting reactivity in substitution reactions or interactions with electron-rich biological targets.

Hydroxyl Group at Position 7 :

- The -OH group in the target compound enables hydrogen bonding, a feature absent in analogs like 8-bromo-6-methylquinazolin-4(3H)-one. This could enhance binding specificity in biological systems .

Actividad Biológica

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is with a molecular weight of 392.7 g/mol. It features a quinazoline core structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells:

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colorectal cancer), revealed that the compound exhibits potent antiproliferative activity. For instance, it displayed an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its effectiveness in inducing cell death at this concentration .

| Cell Line | IC50 Value (µM) | Control |

|---|---|---|

| MCF-7 | 168.78 | Paclitaxel (1 µM) |

| SW480 | Not specified | Cisplatin |

The mechanism by which 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol exerts its effects appears to involve several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells, leading to reduced progression into the S phase and ultimately apoptosis . This was evidenced by flow cytometric analysis where treated cells exhibited increased G1 phase population.

- Apoptosis Induction : The compound triggers apoptotic pathways, which can be linked to its structural features that allow interaction with key cellular targets involved in apoptosis regulation.

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer progression. The binding affinity and selectivity for these kinases are crucial for their anticancer efficacy. Molecular docking studies have suggested that this compound may interact with Aurora A kinase and other relevant targets .

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives similar to 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol:

- A study investigated a series of quinazoline derivatives and found that those with halogen substitutions exhibited enhanced potency against Aurora A kinase and induced apoptosis in various cancer cell lines .

- Another research focused on structural modifications within the quinazoline framework, demonstrating that specific substitutions can significantly alter biological activity and selectivity towards different kinases .

Q & A

Q. What are the critical safety protocols for handling 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a NIOSH-approved N95 respirator to avoid inhalation of airborne particles .

- Ventilation: Conduct experiments in a fume hood to minimize vapor exposure.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- First Aid: Immediate rinsing with water for 15+ minutes if skin/eye contact occurs, followed by medical consultation .

Q. What standard synthetic routes are employed to prepare 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol?

Answer:

- Stepwise Functionalization: Begin with halogenation of the quinazolinone core using brominating agents (e.g., PBr₃ or NBS). Introduce the 2-chlorophenyl group via Suzuki-Miyaura coupling with a palladium catalyst .

- Amine Substitution: React the brominated intermediate with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 436.05) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:

-

Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

-

Response Surface Methodology (RSM): Apply a central composite design to maximize yield. For example:

Factor Low Level High Level Temperature 80°C 120°C Reaction Time 6 h 18 h Catalyst (mol%) 5% 15% -

Validation: Confirm optimized conditions (e.g., 100°C, 12 h, 10% Pd(PPh₃)₄) with triplicate runs .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in pharmacological studies?

Answer:

- Assay Standardization: Use internal controls (e.g., reference inhibitors) and validate cell lines for consistency .

- Statistical Analysis: Apply ANOVA to identify outliers or batch effects. For example, IC₅₀ discrepancies >2 SD require replication .

- Mechanistic Profiling: Conduct binding assays (e.g., SPR or ITC) to confirm target engagement .

Q. What computational strategies aid in elucidating the reaction mechanism of this compound’s synthesis?

Answer:

- Quantum Chemical Modeling: Use Gaussian or ORCA to calculate transition states and activation energies for bromination/amination steps .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts .

Q. How can advanced separation technologies improve purification of synthetic intermediates?

Answer:

- Membrane Filtration: Use nanofiltration (MWCO 300–500 Da) to remove unreacted starting materials .

- Preparative HPLC: Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve diastereomers or regioisomers .

- Crystallization Engineering: Screen solvents (e.g., DMSO/water) to enhance crystal habit and purity .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.